molecular formula C9H5ClN2O2S B1626099 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole CAS No. 2104-06-5

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole

Cat. No.: B1626099
CAS No.: 2104-06-5
M. Wt: 240.67 g/mol
InChI Key: SHJDBRMCLKFOJO-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in heterocyclic chemistry. nih.govnih.gov Its unique electronic properties and ability to engage in various chemical reactions make it a privileged scaffold in both synthetic and natural products. nih.govsigmaaldrich.com The aromatic character of the thiazole ring is due to the delocalization of pi (π) electrons, which imparts significant stability to the structure. nih.gov This aromaticity allows the ring to undergo a variety of reactions, including donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions. nih.govsigmaaldrich.com

Thiazole derivatives are integral to numerous biologically active compounds and are found in a wide range of FDA-approved drugs. medchemexpress.comnih.gov The thiazole moiety is a key component in pharmaceuticals with diverse therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govmedchemexpress.comchemicalbook.com For instance, the thiazole ring is a core structural element in noteworthy drugs such as the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib. nih.govnih.gov The reduced form of the thiazole ring, thiazolidine, is famously present in the structure of penicillin. chemsynthesis.com

The versatility of the thiazole scaffold stems from the reactivity of its constituent atoms. The nitrogen atom at position 3 is basic and can be easily protonated, while the carbon at position 2 is the most electron-deficient and susceptible to deprotonation by strong bases and attack by nucleophiles. chemsynthesis.com Conversely, electrophilic substitution reactions preferentially occur at the C-5 position. chemsynthesis.com This predictable reactivity allows chemists to selectively functionalize the thiazole ring, making it a highly adaptable building block for creating libraries of compounds in drug discovery programs. nih.gov

Academic Context and Research Landscape of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole

Direct and focused academic research on this compound is limited in published literature. Instead, its significance is understood through its role as a structural component and a synthetic intermediate for more elaborate molecules. The research landscape is centered on the synthesis and biological evaluation of derivatives that incorporate the 2-chloro-thiazole and 4-aryl moieties. These derivatives are investigated for a range of pharmacological activities, particularly as anticancer and antimicrobial agents.

The presence of the chlorine atom at the 2-position of the thiazole ring is of particular synthetic importance. This halogen significantly enhances the ring's electrophilic character at this position, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a key feature exploited by synthetic chemists to introduce new functional groups and build molecular complexity. For example, the 2-chloro group can be displaced by amines, thiols, and other nucleophiles to generate a diverse array of 2-substituted thiazole derivatives.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₅ClN₂O₂S
Molecular Weight 240.67 g/mol
IUPAC Name This compound

| CAS Number | Not available |

Note: Properties are calculated based on the chemical structure.

The academic interest lies in using foundational structures like this compound to access more complex derivatives. For instance, research on related compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-nitrophenyl)thiazole has shown that such molecules can exhibit anticandidal and anticancer activities. chemsynthesis.com Similarly, hybrid molecules combining a thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)propenylidene fragment have been synthesized and evaluated for their cytotoxic effects on tumor cells. These studies underscore the role of the nitrophenyl and chloro-thiazole motifs as valuable pharmacophores in the design of new therapeutic agents.

Historical Development of Thiazole Synthesis and Reactivity Paradigms

The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions forming the historical foundation of its preparation. The most prominent and widely used method is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. For a compound like this compound, a plausible Hantzsch route would involve reacting 2-bromo-1-(4-nitrophenyl)ethanone with a suitable thioamide. The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5.

Another classical method is the Cook-Heilbron synthesis , discovered in 1947 by Alan H. Cook and Sir Ian Heilbron. This reaction provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.

The introduction of a chlorine atom at the C-2 position, as seen in the title compound, can be achieved through various methods. A common strategy involves the diazotization of a 2-aminothiazole (B372263) precursor (synthesizable via the Hantzsch reaction using thiourea) followed by a Sandmeyer-type reaction with a chloride source. The reactivity of 2-chlorothiazoles is a subject of significant study; the chlorine atom at this position is readily displaced by nucleophiles, a feature that is fundamental to its use as a synthetic building block. nih.gov The reactivity is sensitive to other substituents on the ring; for example, an electron-withdrawing nitro group on a tethered phenyl ring can influence the electronic properties of the thiazole system. nih.gov

Over the years, these classical methods have been refined, and new synthetic pathways have been developed, including microwave-assisted syntheses that offer improved yields and shorter reaction times. chemsynthesis.com

Properties

IUPAC Name

2-chloro-4-(4-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJDBRMCLKFOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510863
Record name 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-06-5
Record name 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole and Its Analogs

Established Synthetic Pathways for the 1,3-Thiazole Core

Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. scribd.com This method involves the condensation of an α-haloketone with a thioamide. scribd.comnih.gov In the context of 2-chloro-4-(4-nitrophenyl)-1,3-thiazole, a modified Hantzsch approach is a primary synthetic route. The general reaction involves the cyclization of an α-halocarbonyl compound with a compound containing an N-C-S fragment, such as thiourea or a thioamide. nih.gov

The synthesis can be achieved through a one-pot, multi-component procedure. nih.govasianpubs.org For instance, the reaction of a substituted 2-bromo-1-phenylethanone with thiosemicarbazide and a carbonyl species can yield the corresponding 4-phenyl-1,3-thiazole derivative. asianpubs.org The strong nucleophilicity of the sulfur atom in the thioamide or thiourea drives the reaction. scribd.com While this method generally provides excellent yields for simple thiazoles, modifications are sometimes necessary to improve yields for more complex substituted thiazoles. scribd.com

A typical reaction scheme for a modified Hantzsch synthesis is presented below:

Reactant 1Reactant 2ConditionsProduct
α-haloketoneThioamideCondensationThiazole derivative
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and substituted benzaldehydesSilica supported tungstosilisic acid, ultrasonic irradiationSubstituted Hantzsch thiazole derivatives

This table illustrates the reactants and conditions for a modified Hantzsch thiazole synthesis.

Base-Catalyzed Cyclization Reactions for Thiazolidine Derivatives

Thiazolidine derivatives serve as important precursors in the synthesis of thiazoles. nih.gov These five-membered heterocyclic compounds, containing sulfur and nitrogen, can be synthesized through various methods, including base-catalyzed cyclization reactions. nih.gove3s-conferences.org A protocol for constructing 1,3-thiazolidine-2-thione scaffolds involves a base-catalyzed reaction of carbon disulfide and α-tertiary propargylamines. nih.gov

The synthesis of thiazolidin-4-ones, another key intermediate, can be achieved through the cyclization of substituted hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds smoothly without a catalyst in refluxing ethanol. The resulting thiazolidinone can then be further modified to yield the desired thiazole derivative. The mechanism often involves the nucleophilic attack of the sulfur atom, followed by an intramolecular cyclization.

Novel and Efficient Synthetic Strategies

One-Pot Procedures Utilizing Diazoketones for 2,4-Disubstituted-1,3-thiazoles

Recent advancements in synthetic chemistry have led to the development of novel one-pot procedures for the synthesis of 2,4-disubstituted-1,3-thiazoles that are both scalable and versatile. chemrxiv.orgchemrxiv.org One such method utilizes diazoketones as a stable and convenient alternative to the traditionally used halogen ketones. chemrxiv.org This approach involves the reaction of diazoketones with thiourea or thiosemicarbazide to produce high yields of the desired thiazole derivatives across a variety of substrates. chemrxiv.orgchemrxiv.org

This method is considered a significant rework of the classical Hantzsch synthesis. chemrxiv.org The use of diazoketones is particularly advantageous for the synthesis of compounds where the corresponding haloketones are unstable. chemrxiv.org Furthermore, a metal-free, Brønsted acid-catalyzed cyclization of α-diazoketones with (thio)amides or thioureas has been developed, offering a simple and efficient route to 2,4-disubstituted thiazoles under mild reaction conditions. nih.govacs.orgorganic-chemistry.org

Key features of the diazoketone-based synthesis include:

High Yields: The reaction of aliphatic and aromatic diazoketones under standard conditions results in high preparative yields of the corresponding thiazoles. chemrxiv.org

Scalability: The one-pot synthesis method is scalable, making it suitable for larger-scale production. chemrxiv.orgchemrxiv.org

Versatility: This method expands the scope of available 2,4-disubstituted-1,3-thiazoles. chemrxiv.org

Mild Conditions: The Brønsted acid-catalyzed approach proceeds at room temperature. acs.org

Environmentally Benign Synthetic Protocols and Solid-State Approaches

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic protocols for thiazole derivatives. bepls.comresearchgate.net These methods aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions. researchgate.net

Several green synthetic approaches have been successfully applied to the synthesis of thiazoles:

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the synthesis of thiazole derivatives, often leading to shorter reaction times and higher yields. bepls.com For example, the reaction of propargylamines and substituted isothiocyanates can be carried out under microwave conditions. bepls.com

Green Solvents and Catalysts: The use of environmentally friendly solvents like water and polyethylene glycol (PEG) has been explored. bepls.comresearchgate.net For instance, a catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. bepls.com Additionally, recyclable catalysts, such as chitosan-based hydrogels, have been employed in the ultrasound-assisted synthesis of thiazoles. mdpi.comnih.gov

Solvent-Free and Solid-State Approaches: Performing reactions in the absence of a solvent or in the solid state can significantly reduce environmental impact. bepls.com Hantzsch condensation of 2-bromoacetophenones with thiourea has been achieved in a solvent-free environment without a catalyst. organic-chemistry.org

The following table summarizes some environmentally benign approaches to thiazole synthesis:

ApproachKey FeaturesExample
Microwave-AssistedRapid, efficient, higher yieldsSynthesis of 2-aminothiazoles from propargylamines and isothiocyanates bepls.com
Green SolventsUse of water, PEG; reduced toxicityCatalyst-free synthesis of 2-(alkylsulfanyl)thiazoles in water bepls.com
Recyclable CatalystsReusable, reduces wasteChitosan hydrogel as a biocatalyst in ultrasound-assisted synthesis mdpi.comnih.gov
Solvent-FreeEliminates solvent wasteHantzsch condensation of 2-bromoacetophenones and thiourea organic-chemistry.org

This table highlights various green chemistry approaches for the synthesis of thiazole derivatives.

Precursor Chemistry and Functionalization of Starting Materials

The synthesis of this compound relies on the availability and reactivity of key precursors. A crucial starting material is an α-haloketone, specifically a derivative of 4-nitroacetophenone.

Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone: This precursor can be synthesized from 4-nitroacetophenone. chemicalbook.com A high-yielding aqueous synthesis method involves the reaction of the corresponding bromoacetophenone with a chloride source. rsc.org 4'-Chloro-3'-nitroacetophenone is another relevant intermediate that can be used in the synthesis of related compounds.

Functionalization of Thioamides: Thioamides are another essential class of precursors for thiazole synthesis. They can be prepared from the corresponding amides by thionation, for example, using Lawesson's reagent. organic-chemistry.org The transformation of thioamides to thiazoles is a key step in many synthetic routes, including the Hantzsch synthesis and reactions with alkynyl(aryl)iodonium reagents. researchgate.netacs.org The reaction of thioamides with α-diazo-β-ketoesters, catalyzed by copper(I), also affords thiazole derivatives. nih.gov

The functionalization of these starting materials is critical for introducing the desired substituents onto the thiazole ring. For instance, the choice of the substituted acetophenone determines the group at the 4-position of the thiazole, while the choice of the thioamide can influence the substituent at the 2-position.

Synthesis of Key Intermediates (e.g., Substituted Thioureas, Chloroacetyl Chlorides)

The successful synthesis of the target thiazole structures is critically dependent on the preparation of high-purity intermediates. Substituted thioureas and chloroacetyl chlorides are fundamental building blocks in many synthetic routes.

Substituted Thioureas: These compounds serve as the source of the N-C-S backbone of the thiazole ring. A common method for their synthesis involves the reaction of amines with isothiocyanates. For instance, subjecting a primary amine to a substituted isothiocyanate can yield N-substituted thiourea derivatives. nih.gov In one documented approach, unexpected substituted thioureas were obtained in 50–60% yields when a paracyclophanyl hydrazinecarboxamide was reacted with various substituted isothiocyanates. nih.gov The synthesis of 2-imino-4-thiazolidinones, a related heterocyclic structure, has also been achieved using both symmetrical and unsymmetrical thioureas with chloroacetyl chloride under solvent-free conditions. researchgate.net

Starting MaterialReagentProductYield
N-(4′-[2.2]Paracyclophanyl)hydrazinecarboxamideSubstituted IsothiocyanatesN-substituted [2.2]paracyclophanylthioureas50-60%
Symmetrical/Unsymmetrical ThioureasChloroacetyl chloride2-imino-4-thiazolidinonesHigh

Chloroacetyl Chlorides: Chloroacetyl chloride is a versatile two-carbon bifunctional unit widely employed in heterocyclic synthesis. tandfonline.com It can be used for acylation reactions with amines and alcohols. tandfonline.com A well-established process for preparing chloroacetyl chloride involves the reaction of glycolic acid with thionyl chloride. google.comgoogle.com This reaction is typically performed in the presence of a catalytic amount of a nitrogen-containing organic compound, such as an amide or amine, or a phosphine (B1218219) compound. google.comgoogle.com In a representative procedure, glycolic acid is added to a solution of a catalyst in thionyl chloride and stirred at room temperature, leading to high conversion rates and yields of chloroacetyl chloride after distillation. google.com For example, a 98% yield of chloroacetyl chloride was achieved from the conversion of glycolic acid. google.com Chloroacetyl chloride is a crucial reagent in reactions with thioureas to form thiazolidinone rings and with aminopyrimidine derivatives to produce acetamide derivatives. researchgate.neterciyes.edu.tr

Reactant 1Reactant 2CatalystProductYield
Glycolic acidThionyl chlorideNitrogen-containing hydrocarbyl organic compoundChloroacetyl chloride98%
1-aminopyrimidine-2-one derivativesChloroacetyl chlorideNone (in acetonitrile)Pyrimidin-[1(2H)-yl] acetamide derivatives85%

Role of Substituted Phenacyl Bromides in Thiazole Formation

Substituted phenacyl bromides, as α-halocarbonyl compounds, are central to one of the most classic and widely utilized methods for thiazole synthesis: the Hantzsch thiazole synthesis. researchgate.netnih.govnih.gov This reaction involves the cyclocondensation of an α-haloketone, such as a substituted phenacyl bromide, with a compound containing a thioamide functional group, like thiourea or a substituted thiourea. researchgate.netclockss.org

The mechanism proceeds through an initial nucleophilic substitution, where the electron-rich sulfur atom of the thioamide attacks the α-carbon of the phenacyl bromide, displacing the bromine atom to form an isothiourea intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by a dehydration step to eliminate a molecule of water, resulting in the formation of the aromatic thiazole ring. nih.govacs.org This method is highly effective for synthesizing 2-amino-4-arylthiazoles. researchgate.net The versatility of this synthesis allows for the creation of a wide array of thiazole-based hybrids by varying the substituents on the phenacyl bromide and the thioamide component. nih.govnih.gov For example, thiazole-linked triazoles and pyrazolines have been synthesized by reacting various thioamide derivatives with phenacyl bromides in refluxing ethanol, achieving excellent yields. nih.gov

Thioamide DerivativePhenacyl BromideConditionsProduct
Pyrazoline N-thioamide derivativesSubstituted Phenacyl BromidesReflux in ethanol, 2 hThiazole-linked pyrazolines
Thioamides with triazole moietySubstituted Phenacyl BromidesReflux in ethanol, 2 hThiazole-linked triazoles
Thiourea2-bromoacetophenonesSolvent-free2-aminothiazoles

Formation of Related Heterocycles as Synthetic Precursors (e.g., 1,2,3-thiadiazole (B1210528) derivatives)

In some advanced synthetic strategies, other heterocyclic systems are formed as precursors, which can then be transformed into the desired thiazole structure. Among these, 1,2,3-thiadiazole derivatives are notable. mdpi.com The synthesis of the 1,2,3-thiadiazole ring is often accomplished through methods like the Hurd-Mori reaction, the Wolff reaction, or 1,3-dipolar cycloaddition. researchgate.net

The Hurd-Mori reaction is a primary route, which involves the cyclization of hydrazones, such as semicarbazones or N-tosylhydrazones, with an excess of thionyl chloride. mdpi.comresearchgate.net For instance, ketones can be treated with semicarbazide to form semicarbazones, which then undergo cyclization with thionyl chloride to yield 1,2,3-thiadiazole hybrids. mdpi.com Another variation of this approach involves reacting N-tosylhydrazones with elemental sulfur in the presence of a catalyst like tetrabutylammonium iodide (TBAI), which provides a metal-free method to obtain substituted aryl 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org These thiadiazole precursors can potentially be used in subsequent reactions to form other heterocyclic structures, highlighting their utility in synthetic chemistry.

Starting MaterialReagent(s)MethodProduct
Ketones with alkyl/aryl substituentsSemicarbazide, then Thionyl chlorideHurd-Mori process1,2,3-Thiadiazole hybrids
N-tosylhydrazonesSulfur, TBAI (catalyst)Improved Hurd-MoriSubstituted aryl 1,2,3-thiadiazoles
Ionic liquids sulfonyl hydrazineKetones or diketones, then Thionyl chlorideIonic liquid-supported synthesisSubstituted 1,2,3-thiadiazoles

Chemical Reactivity and Mechanistic Elucidation of 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole Derivatives

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring System

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. ias.ac.insciepub.com In 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole, the chlorine atom at this position serves as a viable leaving group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

The reactivity of the halogenated thiazole core is profoundly enhanced by the substituent at the C4 position. The 4-(4-nitrophenyl) group, with its strongly electron-withdrawing nitro group, significantly activates the thiazole ring for nucleophilic attack. libretexts.orgopenstax.org This activation occurs because the nitro group can stabilize the transient, negatively charged intermediate (a Meisenheimer complex) formed during the addition of the nucleophile via resonance. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. The reaction generally follows a two-step addition-elimination mechanism. libretexts.org

The reactivity of halogens on the thiazole ring towards nucleophiles like sodium methoxide (B1231860) is dependent on their position, with studies showing different reaction rates for 2-, 4-, and 5-haloisomers. sciepub.comrsc.org For 2-chlorothiazoles, substitution by various nucleophiles is a common reaction pattern. sciepub.com For instance, 2-aminothiazoles can be converted to the corresponding 2-chlorothiazole (B1198822) via a Sandmeyer-type reaction, which can then undergo substitution. nih.gov

Nucleophile TypeExampleExpected Product at C2
Oxygen NucleophilesMethoxide (CH₃O⁻)2-Methoxy-4-(4-nitrophenyl)-1,3-thiazole
Nitrogen NucleophilesAmines (R-NH₂)2-(Alkyl/Aryl)amino-4-(4-nitrophenyl)-1,3-thiazole
Sulfur NucleophilesThiolates (RS⁻)2-(Alkyl/Aryl)thio-4-(4-nitrophenyl)-1,3-thiazole

This table illustrates potential nucleophilic substitution reactions at the C2 position of the title compound based on established reactivity patterns of 2-halothiazoles.

The nitrogen atom at position 3 (N3) of the thiazole ring possesses a lone pair of electrons and imparts basic properties to the molecule, allowing it to be protonated by acids. It can also act as a nucleophile itself, undergoing reactions such as N-alkylation with alkyl halides to form thiazolium salts. alliedacademies.org The sulfur atom at position 1 (S1) is generally less reactive. However, it can participate in the electronic delocalization of the aromatic ring and can be oxidized under specific conditions.

Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing new derivatives.

While thiazoles are generally stable aromatic compounds, related sulfur-nitrogen heterocycles can undergo ring-opening reactions under specific conditions. A notable example is the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which produces a highly reactive thioketene (B13734457) intermediate. nih.govresearchgate.net This thioketene can then react with nucleophiles, such as O- or N-nucleophiles, to form thioacetic acid esters or amides. nih.govresearchgate.net This is followed by an intramolecular cyclization via nucleophilic substitution of the chloro group on the aromatic ring. nih.govresearchgate.net Although this reaction involves a 1,2,3-thiadiazole (B1210528) isomer, it demonstrates a key mechanistic pathway for related heterocycles where ring strain and electronic factors can lead to cleavage and the formation of reactive intermediates. Other studies have noted that 1,2,3-thiadiazoles show greater reactivity toward nucleophiles, which can induce ring-opening, compared to their 1,3,4-isomers. evitachem.com

The most prominent method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism proceeds in several steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction. youtube.com

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline). chemhelpasap.comyoutube.com

Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. youtube.com

To synthesize this compound, a common strategy would involve forming a 2-amino-4-(4-nitrophenyl)-1,3-thiazole first, using a reaction between an appropriate α-haloketone and thiourea. chemhelpasap.com The 2-amino group can then be converted to a chloro group using a Sandmeyer-type reaction. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents play a critical role in modulating the reaction rates and equilibrium positions of reactions involving the thiazole ring. The rate of nucleophilic substitution reactions is particularly sensitive to the electronic nature of substituents on both the thiazole and the phenyl rings. nih.govlibretexts.org

The 4-nitrophenyl substituent on the title compound is a powerful activating group for nucleophilic aromatic substitution at the C2 position. The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. shaalaa.comresearchgate.net This withdrawal of electron density makes the C2 carbon more electrophilic and, crucially, stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism. wikipedia.orgopenstax.org This stabilization lowers the transition state energy, leading to a significant increase in the reaction rate compared to an unsubstituted phenyl ring. quora.com Conversely, electron-donating groups on the phenyl ring would decrease the electrophilicity of the C2 carbon and destabilize the anionic intermediate, thus slowing down the rate of nucleophilic substitution.

The kinetics of SNAr reactions are typically second-order, with the rate being dependent on the concentration of both the halo-thiazole substrate and the nucleophile. libretexts.orglibretexts.org

Phenyl Ring Substituent (at para-position)Electronic EffectPredicted Effect on SNAr Rate at C2-ThiazoleRationale
-NO₂ (Nitro)Strong Electron-WithdrawingStrong ActivationStabilizes the negative charge of the Meisenheimer intermediate. wikipedia.orgquora.com
-CN (Cyano)Strong Electron-WithdrawingStrong ActivationStabilizes the anionic intermediate via resonance and induction.
-Cl (Chloro)Weak Electron-WithdrawingWeak ActivationInductively withdraws electron density, weakly stabilizing the intermediate.
-H (Hydrogen)Neutral (Reference)BaselineNo electronic effect relative to hydrogen.
-CH₃ (Methyl)Weak Electron-DonatingWeak DeactivationDestabilizes the anionic intermediate via hyperconjugation and induction.
-OCH₃ (Methoxy)Strong Electron-DonatingStrong DeactivationDestabilizes the anionic intermediate via resonance donation of electrons.

This table provides a predictive summary of how different substituents on the C4-phenyl ring would influence the kinetics of nucleophilic substitution at the C2-chloro position of the thiazole ring.

Quantitative Structure-Reactivity Relationships: Hammett and Yukawa-Tsuno Equation Analyses

Quantitative structure-reactivity relationships (QSRRs) are essential for understanding how substituent effects modulate the reactivity of a molecule. For thiazole derivatives, the Hammett equation and its modified form, the Yukawa-Tsuno equation, have been employed to elucidate the electronic effects of substituents on reaction rates.

The Hammett equation is given by: log(k_X / k_H) = ρσ where k_X and k_H are the rate constants for the substituted and unsubstituted compounds, respectively, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant representing the electronic influence of a substituent.

However, in reactions where there is direct resonance interaction between the substituent and the reaction center, the standard Hammett equation may fail to give a linear correlation. In such cases, the Yukawa-Tsuno equation often provides a better fit by separating the inductive and resonance effects. wikipedia.org The equation is expressed as: log(k_X / k_H) = ρ(σ^0 + r(σ^+ - σ^0)) where r is a parameter that quantifies the extent of resonance contribution. wikipedia.org

A kinetic study on the reaction of 2-amino-4-arylthiazoles with 4,6-dinitrobenzofuroxan (DNBF) demonstrated the utility of these equations. cu.edu.eg In this study, the electronic effects of substituents on the aryl ring at the C4 position of the thiazole were investigated. While a standard Hammett plot showed a nonlinear correlation for some derivatives, the Yukawa-Tsuno equation provided an excellent linear relationship. cu.edu.eg This indicates that there is significant resonance stabilization in the transition state.

The reaction of 2-amino-4-(4-X-phenyl)thiazoles with DNBF yielded a ρ value of approximately 2.4, indicating that the reaction is sensitive to substituent effects and that there is a buildup of positive charge in the transition state at the nitrogen atom of the amino group attached to the thiazole ring. cu.edu.eg The positive ρ value signifies that electron-withdrawing groups on the phenyl ring accelerate the reaction, while electron-donating groups retard it. The nonlinearity of the Hammett plot for certain substituents was attributed not to a change in the rate-determining step, but to the resonance stabilization of the substrates by electron-donating groups. cu.edu.eg

For this compound, the strong electron-withdrawing nitro group (σ_p = +0.78) on the phenyl ring significantly influences the reactivity at the C2 position. This group enhances the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. In a nucleophilic aromatic substitution (SNAr) reaction at the C2 position, the nitro group would stabilize the negative charge in the Meisenheimer-like intermediate, thereby increasing the reaction rate. The application of Hammett and Yukawa-Tsuno analyses would be critical in quantifying these effects and comparing the reactivity of derivatives with different substituents on the phenyl ring.

Table 1: Hammett and Yukawa-Tsuno Parameters for the Reaction of 2-Amino-4-arylthiazoles with DNBF This table is based on data from a study on 2-amino-4-arylthiazoles, which serves as a model for understanding the reactivity of 4-arylthiazole systems.

ParameterValueInterpretation
ρ (rho)~2.4Indicates a significant sensitivity to substituent effects and buildup of positive charge in the transition state.
CorrelationNonlinear with standard Hammett plot, linear with Yukawa-Tsuno equationSuggests a significant resonance contribution from substituents to the stabilization of the transition state.

Stereochemical Considerations in Reactivity (e.g., Dihedral Angles and Planarity)

The three-dimensional structure of 4-arylthiazole derivatives, particularly the dihedral angle between the thiazole and the 4-phenyl ring, plays a crucial role in determining their reactivity. This angle affects the degree of π-conjugation between the two ring systems. A smaller dihedral angle (i.e., a more planar conformation) allows for greater electronic communication between the rings, which can influence the stability of intermediates and transition states.

Conversely, steric hindrance from bulky substituents near the pivot bond can force a larger dihedral angle, disrupting conjugation. This disruption can decrease the rate of reactions that rely on electronic delocalization for stabilization of the transition state. The influence of the dihedral angle on reactivity has been observed in other biaryl systems, where it affects the potential energy of the molecule and can dictate reaction pathways. rsc.org

The planarity of the molecule can also be a factor in intermolecular interactions, such as crystal packing, which can in turn influence solid-state reactivity. X-ray crystallography studies on various thiazole derivatives have highlighted the importance of intermolecular interactions in stabilizing specific conformations. tandfonline.com

Table 2: Influence of Stereochemistry on Reactivity

Stereochemical FeatureEffect on Molecular PropertiesConsequence for Reactivity
Dihedral Angle (Thiazole-Phenyl)Affects the degree of π-conjugation between the rings.A smaller angle (more planar) enhances electronic effects of substituents, potentially increasing reaction rates. A larger angle decreases these effects.
PlanarityInfluences the overall electronic distribution and potential for intermolecular interactions.Greater planarity can lead to enhanced stability of charged intermediates through delocalization, affecting reaction kinetics.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole Structures

X-ray Crystallography for Solid-State Structure Determination

Crystal Data and Space Group Analysis

No published single-crystal X-ray diffraction studies for 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole were found. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available at this time.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystal structure data, a definitive analysis of the precise bond lengths, bond angles, and torsion angles for this compound cannot be provided. Such information is typically derived from the refinement of single-crystal X-ray diffraction data.

Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

A detailed description of the intermolecular interactions, such as hydrogen bonding and crystal packing, is contingent on the determination of the compound's crystal structure. As this information is not currently available, a specific analysis of its solid-state packing and non-covalent interactions cannot be conducted.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Electronic Ground State Characterization

There is no information available in the surveyed literature regarding the use of Electron Paramagnetic Resonance (EPR) spectroscopy to characterize the electronic ground state of this compound. This suggests that either the compound is not paramagnetic or that such studies have not been published.

Computational and Theoretical Investigations of 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a microscopic perspective on the compound's characteristics. For derivatives containing chloro and nitro-substituted phenyl rings attached to a thiazole (B1198619) core, DFT calculations are routinely performed using functionals like B3LYP with basis sets such as 6-31G++ to determine their geometric and electronic properties. manipal.edu

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. sapub.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap generally indicates higher reactivity and a greater propensity for electron transfer. sapub.orgnih.gov

In studies of related thiazole derivatives containing nitrophenyl groups, the HOMO is often localized on the thiazole ring and the phenyl moiety, while the LUMO is predominantly distributed over the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the thiazole-phenyl portion to the nitro group. Computational studies on (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One, a compound containing the 2-chloro-4-nitrophenyl group, show HOMO-LUMO energy gaps in the range of 2.8-3.4 eV, which is indicative of a reactive molecule where electron transfer can occur readily. manipal.edu Furthermore, it has been observed in similar heterocyclic systems that compounds with a nitro substituent tend to have lower energy gaps compared to those with only a chloro substituent, highlighting the significant influence of the nitro group on the molecule's electronic properties. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Related Thiazole Derivative

ParameterEnergy (eV)Reference
EHOMO-6.294 researchgate.net
ELUMO-3.253 researchgate.net
Energy Gap (ΔE)3.041 researchgate.net

Global Chemical Reactivity Descriptors

Derived from HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) are calculated from HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) , given by η = (I - A) / 2, measures the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.

Electronegativity (χ) , calculated as χ = (I + A) / 2, describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) , defined as ω = μ² / 2η (where μ is the chemical potential, -χ), quantifies the electron-accepting capability of a molecule. A high electrophilicity index points to a good electrophile.

For thiazole derivatives, these parameters are calculated to understand their reactive nature. researchgate.net The presence of both a chloro and a nitro substituent on the phenyl ring suggests that 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole would likely exhibit a significant electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Global Chemical Reactivity Descriptors for a Representative Thiazole Derivative

DescriptorValue (eV)Formula
Ionization Potential (I)6.294-EHOMO
Electron Affinity (A)3.253-ELUMO
Chemical Hardness (η)1.521(I - A) / 2
Electronegativity (χ)4.774(I + A) / 2
Electrophilicity Index (ω)7.494μ² / 2η
Note: Values are calculated based on the representative data from Table 1.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to predict reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of most negative potential (rich in electrons, prone to electrophilic attack) and blue indicating regions of most positive potential (electron-deficient, prone to nucleophilic attack).

For this compound, the MEP map is expected to show a highly negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring. manipal.edu These areas are the most likely sites for interaction with electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the phenyl ring, indicating these as sites for potential nucleophilic interaction. Such maps are vital for understanding intermolecular interactions.

Thermodynamic Parameters and Energetic Profiles of Reactions

DFT calculations can be employed to determine key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) for a given molecule or reaction. manipal.edu These calculations help in assessing the stability of different conformers and the feasibility of chemical reactions. For instance, a potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle to identify the most stable conformation of the molecule. In a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, PES scans revealed the most stable conformer by analyzing the energy changes upon rotation around the bond connecting the phenyl and thiadiazole rings. sapub.org Similar analyses for this compound would elucidate the preferred orientation of the nitrophenyl ring relative to the thiazole ring.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, which is particularly useful for understanding how a compound might interact with a biological target, such as a protein. nih.govresearchgate.net In several studies involving thiazole derivatives, MD simulations have been used to validate the stability of a ligand within the binding pocket of an enzyme. manipal.eduresearchgate.netnih.gov

For a compound like this compound, MD simulations would typically be performed after an initial molecular docking study. The simulation analyzes the trajectory of the ligand-protein complex over a period of nanoseconds, monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over time suggests that the ligand remains securely bound in the active site, confirming the stability of the interaction predicted by docking. researchgate.net

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com

These theoretical calculations are valuable for confirming molecular structures by comparing the predicted chemical shifts with experimental data. nih.gov However, studies have shown that for sulfur-containing heterocycles like thiazoles and thiadiazoles, standard DFT methods may yield results that are less satisfactory than for other organic molecules, possibly requiring more sophisticated computational approaches for high accuracy. researchgate.net Despite this, a good correlation between theoretical and experimental values is often achieved, aiding in the correct assignment of NMR signals.

Table 3: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Related Phenyl-Thiazole Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Reference
Thiazole C2168.69169.34 researchgate.net
Thiazole C5148.46147.90 researchgate.net
Phenyl C1' (ipso)132.20133.54 researchgate.net
Phenyl C4'128.90130.10 researchgate.net
Note: Data is for a representative 2-acetylamino-1,3,4-thiadiazole derivative to illustrate the GIAO/DFT method's application.

Theoretical Modeling of Deprotonation-Induced Biradical Formation and Stability

While direct theoretical modeling of deprotonation-induced biradical formation for this compound is not extensively documented in dedicated studies, valuable insights can be drawn from research on structurally related thiazole derivatives. A notable study on a series of conjugated heterocycles featuring a Ph-N(H)-2-thiazole motif has demonstrated the formation of stable organic biradicals upon deprotonation. mpg.dechemrxiv.org This phenomenon is of significant interest as it suggests a potential for radical-based mechanisms in the biological activity of such compounds.

The proposed mechanism for this deprotonation-induced biradical formation is rooted in the interplay between the electronegativity of heteroatomic groups and the restoration of aromaticity, which acts to stabilize the resulting biradical species. mpg.dechemrxiv.org Upon removal of a proton, the electronic structure of the molecule rearranges to form a paramagnetic ground state. This process has been characterized using a combination of continuous-wave and pulse Electron Paramagnetic Resonance (EPR) spectroscopy, which confirmed the biradical nature of the deprotonated species. mpg.dechemrxiv.org

In the case of the studied Ph-N(H)-2-thiazole analogs, the biradical character was observed in the anionic state of the molecules. mpg.de The unpaired electrons were found to interact with the nuclear spin of nitrogen-14, as determined by pulsed EPR experiments. mpg.de Furthermore, UV-Vis and NMR spectroscopy have shown that the protonation-deprotonation process is reversible, leading to a stable biradical. mpg.de The stability of these biradicals is a key finding, suggesting they are not merely transient intermediates.

The structural motif responsible for this behavior, Ph-N(H)-2-thiazole, is present in various biologically active molecules, including the anticancer drug Dasatinib. mpg.dechemrxiv.org The research suggests that a radical-based mechanism may be involved in the protein kinase inhibition activity of such drugs. mpg.dechemrxiv.org This structure-property relationship for a fundamental chemical motif indicates that biradical species could be more common and functionally important in bio-organic chemistry than previously assumed. mpg.dechemrxiv.org

Although this compound itself does not possess the N-H group of the studied analogs, the principles of electronic rearrangement and stabilization through aromaticity recovery upon certain chemical triggers could still be relevant for understanding its reactivity and potential to form radical species under specific conditions. The presence of the electron-withdrawing nitro group and the chloro substituent would significantly influence the electronic distribution and the feasibility of such transformations.

Table 1: Key Findings from Theoretical and Spectroscopic Studies on Biradical Formation in Thiazole Derivatives

Finding Method(s) Used Significance Reference
Formation of stable organic biradicals upon deprotonation Continuous-wave and pulse EPR spectroscopy Demonstrates a novel pathway to generate stable paramagnetic organic molecules. mpg.dechemrxiv.org
Biradical character manifested in the anionic state EPR Spectroscopy Confirms the electronic nature of the deprotonated species. mpg.de
Interaction of unpaired electrons with 14N nuclear spin Pulsed EPR Spectroscopy Provides detailed information on the electronic structure of the biradical. mpg.de
Reversible protonation-deprotonation process UV-Vis and NMR Spectroscopy Indicates the stability and potential for controlled generation of the biradical. mpg.de

Quantitative Structure-Activity Relationship (QSAR) Model Development for Thiazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole analogs, numerous QSAR studies have been conducted to guide the design of new derivatives with enhanced therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities. ijpsdronline.comlaccei.orgimist.manih.gov

The development of a QSAR model typically involves a series of steps, starting with the compilation of a dataset of thiazole analogs with their corresponding biological activities. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors are calculated, which quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. imist.ma

Through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical model is built that relates the descriptors to the biological activity. imist.ma The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. imist.ma

In a study on thiazole derivatives as 5-lipoxygenase inhibitors for anti-inflammatory applications, a 2D-QSAR model was developed using multiple linear regression. laccei.org This model identified several key descriptors associated with the inhibitory activity. laccei.org Similarly, for novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V600E) inhibitors for cancer therapy, 3D-QSAR modeling provided insights into the pharmacophore and potential binding modes. nih.gov

Table 2: Representative QSAR Studies on Thiazole Analogs

Study Focus Model Type Key Findings Reference
Antimicrobial Activity 2D & 3D QSAR Electrostatic effects and specific topological descriptors are major contributors to activity. ijpsdronline.com
PIN1 Inhibitors 2D-QSAR (MLR, PLS, ANN) Models with high predictive power were developed using descriptors like Molar Refractivity (MR), LogP, and LUMO energy. imist.ma
5-Lipoxygenase Inhibitors 2D-QSAR (MLR) A statistically significant model was generated linking molecular descriptors to inhibitory activity. laccei.org
BRAF(V600E) Inhibitors 3D-QSAR Provided insights into the pharmacophore and potential binding interactions for anticancer activity. nih.gov

Structure Function Relationship Studies and Molecular Recognition Processes of 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole Scaffolds

Conformational Analysis and Molecular Flexibility of Thiazole (B1198619) Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For 2-chloro-4-(4-nitrophenyl)-1,3-thiazole, conformational flexibility primarily arises from the rotation around the single bonds connecting the central thiazole ring to the phenyl and nitrophenyl groups. Computational and crystallographic studies on analogous structures provide insight into the molecule's preferred spatial arrangements.

The planarity of the system is determined by the dihedral angles between the rings. X-ray crystallography studies of a closely related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, reveal that the molecule is nearly planar. nih.gov The dihedral angles between the substituted phenyl rings and the central thiazole ring are typically small, indicating a preference for a relatively flat conformation. nih.gov For instance, in the two molecules found in the asymmetric unit of the crystal, the dihedral angles between the 4-chlorophenyl ring and the thiazole ring were 7.1° and 7.4°, respectively. nih.gov Similarly, the angles between the chloro-nitrophenyl ring and the thiazole were 0.5° and 7.1°. nih.gov

However, some deviation from planarity can occur. The nitro group itself is often twisted slightly out of the plane of the benzene (B151609) ring to which it is attached. nih.govotterbein.edu In one analysis of 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the nitro group was twisted by 10.4° relative to its attached benzene ring. nih.gov This rotation can be influenced by steric and electronic factors, such as avoiding electrostatic repulsion with adjacent atoms. nih.gov

Computational methods, such as those employing Density Functional Theory (DFT), are used to perform molecular geometry scans, systematically varying dihedral angles to identify the most stable conformers. mdpi.com For related bi-aryl systems, these scans often reveal that while planar or near-planar conformations are low in energy, the energy barrier to rotation is typically small enough to allow for considerable molecular flexibility. This flexibility enables the molecule to adopt different conformations to fit optimally within various biological binding sites. nih.gov

Table 1: Crystallographically Determined Dihedral Angles in an Analogous 2,4-Disubstituted Thiazole. nih.gov
Ring System 1Ring System 2Dihedral Angle (°) - Molecule ADihedral Angle (°) - Molecule B
4-Chlorophenyl1,3-Thiazole7.17.4
4-Chloro-3-nitrophenyl1,3-Thiazole0.57.1
Nitro Group4-Chloro-3-nitrophenyl35.448.1

Electronic Effects of Substituents on Molecular Interactions and Recognition

The substituents on the this compound scaffold are strong electron-withdrawing groups, which profoundly influence the molecule's electronic properties and its capacity for molecular recognition. The chlorine atom at position 2 and the nitro group at the para-position of the phenyl ring significantly modulate the electron density distribution across the entire scaffold. science.gov

The thiazole ring itself has a complex electronic nature, with the nitrogen atom acting as an electron sink (-T effect), deactivating the ring towards electrophilic attack, similar to pyridine. ias.ac.in This effect is amplified by the attached substituents:

Chloro Group: The chlorine atom at C2 is electronegative and pulls electron density from the thiazole ring. This position is susceptible to nucleophilic substitution. The chlorine atom can also participate in halogen bonding, a non-covalent interaction where it acts as an electrophilic region (sigma-hole) that can interact with nucleophiles like backbone carbonyls in a protein.

Nitrophenyl Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the phenyl ring and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. mdpi.com This enhances its ability to engage in π-π stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a binding pocket. The oxygen atoms of the nitro group are potent hydrogen bond acceptors.

These electronic modifications are crucial for molecular recognition. Structure-activity relationship (SAR) studies on related compounds have shown that the presence of electron-withdrawing groups can be critical for certain biological activities. science.govnih.gov For instance, in one study, analogues with electron-withdrawing groups (Cl, NO2, F) showed increased antifungal activity. science.gov The combined effects of these substituents create a specific molecular electrostatic potential map, with defined regions of positive and negative potential that guide the molecule's approach and binding to a biological target.

Table 2: Influence of Substituents on Molecular Interaction Potential.
SubstituentPositionElectronic EffectPotential Interactions
ChloroC2 of ThiazoleElectron-withdrawingHalogen bonding, dipole-dipole interactions
NitroC4 of PhenylStrongly electron-withdrawingHydrogen bond accepting, enhanced π-stacking
Thiazole NitrogenN3 of ThiazoleElectron-withdrawing, basicHydrogen bond accepting, metal coordination

Principles of Ligand Design Utilizing the Thiazole Core

The thiazole core is a versatile building block in ligand design, offering a rigid scaffold that correctly orients substituents for interaction with biological targets. nih.gov Its utility stems from its stable aromatic nature and the distinct chemical reactivity of its carbon and nitrogen atoms, allowing for diverse substitutions. tandfonline.combohrium.com

Key principles for designing ligands with the thiazole core include:

Vectorial Orientation of Substituents: The five-membered ring provides a well-defined geometry. In the 2,4-disubstituted pattern of this compound, the substituents are held in a specific spatial relationship, allowing them to simultaneously probe different sub-pockets of a binding site.

Modulation of Physicochemical Properties: The thiazole ring itself contributes to the molecule's pharmacokinetic profile. mdpi.com Substitutions can be tailored to optimize properties like solubility, lipophilicity, and metabolic stability. For example, the thiazole nitrogen can act as a bioisostere for other hydrogen-bond accepting groups.

Target-Specific Interactions: Different positions on the thiazole ring can be functionalized to achieve specific interactions. The C2 position is often modified to introduce groups that interact with the protein backbone or specific residues. acs.org The C4 and C5 positions are frequently used to attach larger aromatic or aliphatic groups that can occupy hydrophobic pockets. nih.govacs.org In a study on kinase inhibitors, adding a methyl group at the C5 position of the thiazole ring was found to shift selectivity toward the Fyn kinase by fitting into a hydrophobic cavity. acs.org

Bioisosterism: The thiazole ring can serve as a bioisostere for other aromatic or heterocyclic systems, such as phenyl, pyridine, or oxazole (B20620) rings, offering an alternative chemical space for lead optimization while retaining key binding interactions.

The design of this compound exemplifies these principles, where the chloro and nitrophenyl groups are not random additions but are chosen for their specific steric and electronic properties to engage a target.

The Thiazole Nucleus as a Privileged Scaffold for Molecular Design

The thiazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govingentaconnect.comresearchgate.net This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, leading to a broad range of pharmacological activities. nih.gov The versatility of the thiazole ring is demonstrated by its presence in natural products like vitamin B1 (Thiamine) and a multitude of synthetic drugs approved by the FDA. nih.govsemanticscholar.orgeurekaselect.com

The privileged nature of the thiazole scaffold arises from several factors:

Broad Biological Activity: Thiazole derivatives have demonstrated a vast spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. tandfonline.comnih.govnih.govnih.gov

Favorable Pharmacokinetics: The thiazole moiety can impart favorable pharmacokinetic and pharmacodynamic properties, enhancing water solubility, metabolic stability, and binding affinity. mdpi.com

Synthetic Accessibility: Robust and versatile synthetic methods, such as the Hantzsch thiazole synthesis, allow for the straightforward creation of diverse libraries of thiazole derivatives for high-throughput screening. nih.gov

The presence of the thiazole ring in numerous clinically successful drugs underscores its importance and validates its status as a privileged structure for future drug discovery efforts. bohrium.comnih.govresearchgate.net

Table 3: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold. bohrium.comnih.govnih.goveurekaselect.com
Drug NameTherapeutic ClassPharmacological Action
RitonavirAntiretroviralHIV Protease Inhibitor
DasatinibAnticancerTyrosine Kinase Inhibitor
SulfathiazoleAntibacterialDihydropteroate Synthase Inhibitor
AbafunginAntifungalErgosterol Biosynthesis Inhibitor
NitazoxanideAnti-infectiveInhibitor of Pyruvate: Ferredoxin Oxidoreductase

Molecular Docking and Binding Site Analysis for Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand within the active site of a biological target. mdpi.com For this compound and its analogues, docking studies provide critical insights into the specific interactions that govern their biological activity. physchemres.org These simulations help rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. acs.org

In a typical docking study, the ligand is placed into the binding site of a protein (whose structure is often known from X-ray crystallography), and various conformations and orientations are sampled. The resulting poses are scored based on a function that estimates the binding free energy.

Studies on related thiazole derivatives have revealed common interaction patterns:

Hydrogen Bonding: The nitrogen atom of the thiazole ring and the oxygen atoms of the nitrophenyl group are common hydrogen bond acceptors, often interacting with donor residues like arginine, glutamine, or serine in the active site. nih.govnih.gov In a docking study of thiazole inhibitors against human lactate (B86563) dehydrogenase A (hLDHA), an ortho-nitro group was found to form an additional hydrogen bond with Gln99, enhancing binding affinity. nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic phenyl and thiazole rings frequently engage in hydrophobic and π-stacking interactions with aromatic residues of the protein, such as tyrosine, phenylalanine, or tryptophan. nih.govnih.gov

Halogen Bonding: The chlorine atom at the C2 position can form halogen bonds with electron-rich atoms like backbone carbonyl oxygens, contributing to binding affinity and specificity.

For example, a docking study of a closely related compound, (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, against the PPAR-γ receptor yielded a high docking score, indicating strong binding potential. manipal.edu Analysis of the binding pose reveals key interactions with specific amino acids that stabilize the ligand-protein complex. These predictive models are invaluable for understanding the molecular basis of action and for prioritizing compounds for synthesis and biological testing. mdpi.com

Table 4: Example of Predicted Interactions for a Thiazole Inhibitor in the hLDHA Active Site. nih.gov
Ligand MoietyInteracting ResidueInteraction TypePredicted Binding Affinity (kcal/mol)
Nitro-substituted Phenyl RingGln99, Arg98Hydrogen Bonding-9.8
Thiazole ScaffoldVal30, Ala29Hydrophobic Interaction
Carboxylate Group (in analogue)Arg98Ionic Interaction

Advanced Derivatization and Functionalization Strategies for 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole

Functional Group Interconversions on the Thiazole (B1198619) Ring and its Substituents

Functional group interconversion (FGI) is a fundamental strategy for modifying the core structure of 2-chloro-4-(4-nitrophenyl)-1,3-thiazole. The two primary sites for FGI are the C2-chloro substituent and the C4-nitrophenyl moiety. These transformations introduce new functionalities that can serve as handles for further diversification or can themselves impart desired properties to the molecule.

The nitro group of the 4-nitrophenyl ring is readily reduced to a primary amino group under various conditions. This transformation is a key step in many synthetic pathways as the resulting aniline (B41778) derivative is a versatile intermediate. Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas, hydrazine, or ammonium (B1175870) formate, as well as metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) scispace.comnih.gov. The resulting 2-chloro-4-(4-aminophenyl)-1,3-thiazole can then undergo a host of reactions typical of anilines, such as acylation, sulfonylation, and diazotization followed by Sandmeyer reactions nih.gov.

The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) rsc.orglibretexts.org. This allows for the introduction of a wide array of oxygen, nitrogen, and sulfur nucleophiles. The reactivity of the C2 position towards nucleophilic attack facilitates the synthesis of diverse analogues, replacing the chlorine with functionalities that can alter the molecule's electronic properties and hydrogen-bonding capabilities.

Table 1: Examples of Functional Group Interconversions

Starting Functional Group Reagents and Conditions Product Functional Group
4-Nitro (-NO₂) Sn, HCl or H₂, Pd/C 4-Amino (-NH₂) scispace.com
2-Chloro (-Cl) R-OH, Base (e.g., NaH) 2-Alkoxy (-OR)
2-Chloro (-Cl) R-SH, Base (e.g., K₂CO₃) 2-Thioether (-SR)

Regioselective Introduction of Diverse Chemical Moieties at Key Positions

Beyond FGI, the regioselective introduction of new chemical groups at specific positions of the scaffold is essential for exploring the structure-activity relationship. Key positions for such modifications include the C5 position of the thiazole ring and the aromatic C-H bonds of the 4-nitrophenyl substituent.

While the C2 position is readily functionalized via substitution of the chloro group, the C5 position offers an opportunity for C-H functionalization. Modern synthetic methods, including palladium-catalyzed direct C-H activation, enable the introduction of various substituents, such as aryl or alkenyl groups, at this position with high regioselectivity rsc.org. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage diversification of the thiazole core.

The 4-nitrophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. However, this deactivation can direct electrophiles to the meta positions relative to the nitro group. Conversely, the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. While the thiazole substituent is already at the para position, this electronic feature could be exploited under specific conditions with potent nucleophiles.

Cross-Coupling Reactions for C-C, C-O, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing the this compound scaffold. The C2-Cl bond serves as an excellent handle for a variety of these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

C-C Bond Formation: The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting the 2-chlorothiazole (B1198822) with a variety of aryl or vinyl boronic acids or their esters organic-chemistry.orgyoutube.comyoutube.com. This reaction is catalyzed by a palladium complex and requires a base, providing straightforward access to 2-aryl- and 2-vinyl-thiazole derivatives.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N and C-O bonds wikipedia.orglibretexts.orgyoutube.com. This reaction couples the 2-chlorothiazole with a wide range of primary and secondary amines, anilines, or alcohols in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base organic-chemistry.orgresearchgate.net. This strategy provides access to a diverse array of 2-amino and 2-alkoxy/aryloxy thiazole derivatives, which are common motifs in biologically active molecules.

C-S Bond Formation: A variation of the Buchwald-Hartwig coupling can also be employed to form C-S bonds by reacting the 2-chlorothiazole with thiols, leading to the synthesis of 2-thioether derivatives wikipedia.org.

Table 2: Cross-Coupling Reactions at the C2-Position

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand
Suzuki-Miyaura Coupling R-B(OH)₂ C-C Pd(PPh₃)₄, Pd(dppf)Cl₂ organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination R₁R₂NH C-N Pd₂(dba)₃, XPhos, SPhos wikipedia.orglibretexts.org
Buchwald-Hartwig Ether Synthesis R-OH C-O Pd₂(dba)₃, t-BuXPhos wikipedia.org

Design and Synthesis of Polycondensed N,S-Heterocycles and Hybrid Structures

The this compound core is an excellent starting material for the construction of more complex, polycondensed heterocyclic systems. These fused structures often exhibit unique biological properties due to their rigid, three-dimensional shapes.

A common and powerful strategy involves the initial conversion of the 2-chloro group into a 2-amino group. The resulting 2-amino-4-(4-nitrophenyl)-1,3-thiazole contains a nucleophilic amino group adjacent to an endocyclic nitrogen atom, a structural motif known as an amidine. This functionality is primed for cyclocondensation reactions with bifunctional electrophiles to form fused ring systems. For example, reaction with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives researchgate.netnih.govpharmatutor.org. Similarly, condensation with α-haloketones followed by intramolecular cyclization can yield imidazo[2,1-b]thiazoles.

These multi-step sequences allow for the systematic construction of complex scaffolds, where substituents can be introduced on both the initial thiazole and the newly formed ring, creating diverse and elaborate molecular architectures nih.govgrowingscience.com.

Strategies for Diversification of Core Structures for Chemical Library Generation

The generation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery and chemical biology. The this compound molecule is an ideal starting point for combinatorial synthesis due to its orthogonal reactive sites. A programmed, multi-directional diversification strategy can be employed to rapidly generate a large library of analogues.

A typical strategy would involve a two-pronged approach:

Diversification at the C2-Position: The parent scaffold can be subjected to a panel of parallel cross-coupling reactions. For instance, reacting the starting material with a diverse set of boronic acids via Suzuki coupling and a separate set of amines via Buchwald-Hartwig amination generates a primary library with variability at the C2 position nih.govlifechemicals.comresearchgate.net.

Diversification at the C4-Phenyl Ring: Each member of the primary library, now bearing a unique C2-substituent, can be subjected to a second diversification step. This involves the reduction of the 4-nitro group to the corresponding 4-amino group. This new library of aniline derivatives can then be acylated or sulfonylated with a diverse collection of acyl chlorides or sulfonyl chlorides, introducing a second point of diversity.

This matrix-style synthesis allows for the exponential growth of the library's size and chemical space coverage from a single, readily available starting material, making it a highly efficient approach for generating novel compounds for high-throughput screening rsc.orgrsc.org.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-4-(4-aminophenyl)-1,3-thiazole
Thiazolo[3,2-a]pyrimidines
Imidazo[2,1-b]thiazoles
Palladium on carbon (Pd/C)
Tin (Sn)
Iron (Fe)
Hydrochloric acid (HCl)
Hydrazine
Ammonium formate
Boronic acids
Acyl chlorides

Future Research Directions and Unexplored Avenues in 2 Chloro 4 4 Nitrophenyl 1,3 Thiazole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of thiazole (B1198619) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. nih.gov Future research must prioritize the development of green and sustainable synthetic routes to 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole. This aligns with the growing global emphasis on environmentally benign chemical manufacturing.

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of other thiazole derivatives. bohrium.com Applying these techniques to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. scirp.org

Green Solvents and Catalysts: The use of ionic liquids, water, or other eco-friendly solvents can significantly reduce the environmental impact of chemical processes. bohrium.comrsc.org Research into the use of recyclable catalysts, such as magnetic nanoparticles, could also contribute to more sustainable synthetic protocols. bohrium.com

Atom-Economical Reactions: The principles of atom economy, which seek to maximize the incorporation of all starting materials into the final product, should be a guiding principle in the design of new synthetic pathways. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step, represent a promising atom-economical approach to constructing the thiazole core. researchgate.net

Sustainable Synthesis StrategyPotential Advantages for this compound Synthesis
Microwave IrradiationReduced reaction times, increased yields, and enhanced purity. scirp.org
Ultrasound IrradiationImproved reaction rates and selectivity. bohrium.com
Green Solvents (e.g., water, ionic liquids)Reduced use of volatile organic compounds and easier product isolation. bohrium.comrsc.org
Recyclable CatalystsLower costs and reduced waste generation. bohrium.com
Multicomponent ReactionsHigh atom economy and operational simplicity. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the this compound scaffold presents numerous opportunities for the exploration of novel chemical transformations. The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic substitution. pharmaguideline.com

Future research should focus on:

Cross-Coupling Reactions: The chloro substituent at the C2 position is an ideal handle for a variety of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of 2-substituted-4-(4-nitrophenyl)-1,3-thiazole derivatives.

C-H Activation: Direct functionalization of the C-H bonds of the thiazole ring or the nitrophenyl moiety represents a highly atom-economical and efficient strategy for molecular diversification.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for forging new chemical bonds. acs.org Exploring the application of this technology to this compound could unveil unprecedented reactivity and facilitate the synthesis of complex molecular architectures. acs.org

Advanced Computational Modeling for Predictive Design and Reaction Pathway Prediction

In silico methods are becoming indispensable tools in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, thereby guiding experimental efforts.

Key computational approaches to be explored include:

Predictive Design of Bioactive Molecules: Computer-aided programs like Prediction of Activity Spectra for Substances (PASS) can be employed to predict the biological activities of novel derivatives of this compound. nih.gov This can help in prioritizing the synthesis of compounds with a higher probability of desired therapeutic effects, such as anticancer or antimicrobial activities. mdpi.com

Molecular Docking: To explore the potential of this scaffold in drug discovery, molecular docking studies can be used to predict the binding affinity and interaction patterns of its derivatives with various biological targets. mdpi.comacs.org This can aid in the rational design of more potent and selective inhibitors. acs.org

Density Functional Theory (DFT) Calculations: DFT studies can be utilized to understand the electronic properties, stability, and reactivity of this compound and its derivatives. rsc.org This knowledge can inform the design of new reactions and help in predicting the outcomes of unexplored transformations. rsc.org

Computational MethodApplication in this compound Research
PASS (Prediction of Activity Spectra for Substances)Forecasting potential biological activities of novel derivatives. nih.gov
Molecular DockingSimulating the binding of derivatives to biological targets to guide drug design. mdpi.comacs.org
DFT (Density Functional Theory) CalculationsInvestigating electronic structure, stability, and reactivity to predict reaction pathways. rsc.org

Expanding the Scope of Functionalization for Diverse Chemical Applications Beyond Current Paradigms

The true potential of this compound will be realized by expanding the scope of its functionalization to access a wider range of chemical space and explore applications beyond the currently established paradigms. The existing chloro and nitro functionalities serve as versatile starting points for a multitude of chemical modifications.

Future research should aim to:

Derivatization of the Nitrophenyl Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This would allow for the introduction of a vast array of functional groups, each potentially imparting unique properties to the molecule.

Modification of the Thiazole Core: Beyond simple substitution at the C2 position, more complex modifications of the thiazole ring itself could be explored. This might include ring-opening reactions followed by recyclization to form novel heterocyclic systems.

Synthesis of Hybrid Molecules: The this compound scaffold can be coupled with other pharmacologically active moieties, such as other heterocycles, natural products, or known drug molecules, to create hybrid compounds with potentially synergistic or novel biological activities. acs.org The diversification of related heterocyclic scaffolds like oxadiazoles (B1248032) has shown promise in developing new anticancer agents. nih.gov

By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for the development of new medicines, materials, and chemical tools.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-(4-nitrophenyl)-1,3-thiazole, and how do reaction conditions influence yield?

The compound can be synthesized via Hantzsch thiazole condensation. A typical protocol involves reacting 4-nitrobenzaldehyde with thioamide derivatives in the presence of α-haloketones. For example, 2-bromo-1-(4-nitrophenyl)ethanone reacts with thiourea in ethanol under reflux (80°C, 4–6 hours) to form the thiazole core . Key parameters affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature : Prolonged heating (>90°C) may degrade nitro groups.
  • Catalysts : BF₃·Et₂O improves cyclization efficiency . Typical Yield Range : 70–85% after recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

  • ¹H NMR : Aromatic protons from the 4-nitrophenyl group appear as doublets (δ 8.2–8.4 ppm, J = 8.5 Hz). The thiazole C5 proton resonates at δ 7.5–7.7 ppm .
  • IR : Nitro group stretching at 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric); C-Cl stretch at 750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 267.9 (calculated for C₉H₆ClN₂O₂S) with fragmentation peaks at m/z 231 (loss of HCl) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies indicate:

  • Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to nitro group-mediated redox interference .
  • Enzyme inhibition : Potent COX-2 inhibition (IC₅₀ = 1.2 µM) attributed to the thiazole core’s interaction with hydrophobic pockets . Comparison with analogs : Replacement of the nitro group with methoxy reduces activity by >50%, highlighting its electronic role .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Planarity : The thiazole ring and 4-nitrophenyl group are nearly coplanar (dihedral angle <5°), facilitating π-π stacking in protein binding .
  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing (bond length = 2.89 Å), critical for predicting solubility . Software tools : SHELXL (for refinement) and Mercury (for visualization) are recommended .

Q. What computational strategies are effective for predicting the compound’s reactivity and SAR?

  • DFT calculations : B3LYP/6-31G(d) optimizations show the nitro group’s electron-withdrawing effect lowers the thiazole ring’s HOMO energy (-7.3 eV), enhancing electrophilic substitution at C5 .
  • Molecular docking : AutoDock Vina simulations suggest the compound binds to COX-2’s active site (binding affinity = -8.9 kcal/mol) via hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility differences : DMSO concentrations >1% may artifactually enhance activity. Prefer PBS-based dilutions . Case Example : Conflicting IC₅₀ values for COX-2 inhibition (1.2 µM vs. 5.7 µM) were traced to divergent enzyme sources (human recombinant vs. murine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.